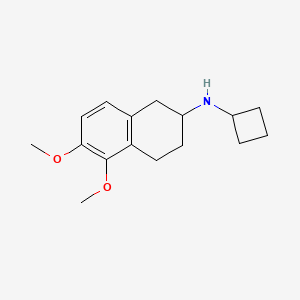
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a synthetic organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and two methoxy groups on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by functional group modifications. For instance, starting from a naphthalene derivative, the introduction of methoxy groups can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base. The cyclobutyl group can be introduced via a cyclization reaction involving a suitable cyclobutane precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine can be compared with other similar compounds, such as:
N-Cyclobutyl-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the methoxy groups, leading to different chemical and biological properties.
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the cyclobutyl group, affecting its reactivity and interactions.
N-Cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Variation in the position of the amine group, leading to different binding affinities and activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
90060-26-7 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-cyclobutyl-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C16H23NO2/c1-18-15-9-6-11-10-13(17-12-4-3-5-12)7-8-14(11)16(15)19-2/h6,9,12-13,17H,3-5,7-8,10H2,1-2H3 |
InChI Key |
OCCZPELXZZZDEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC(CC2)NC3CCC3)C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)
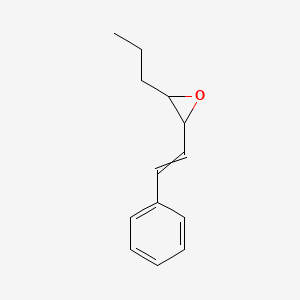
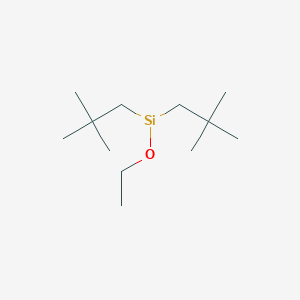
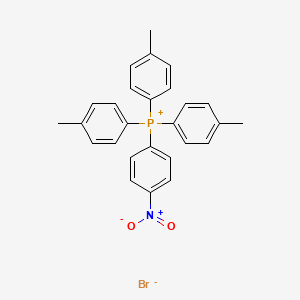
![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

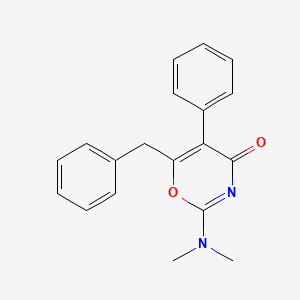
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)

![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
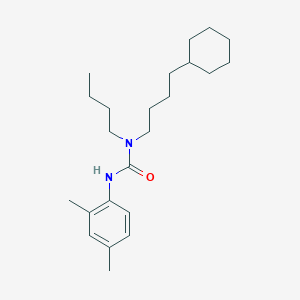
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
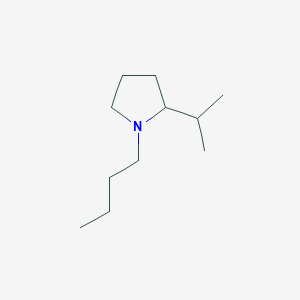
![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
